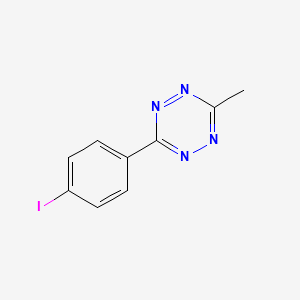

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine: is an organic compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms This specific compound is characterized by the presence of an iodophenyl group at the 3-position and a methyl group at the 6-position of the tetrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine typically involves the following steps:

Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic conditions.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and a suitable tetrazine precursor.

Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed:

Oxidation: Oxidized derivatives of the tetrazine ring.

Reduction: Reduced forms of the tetrazine ring, potentially leading to hydrazine derivatives.

Substitution: Substituted tetrazine derivatives with various functional groups replacing the iodine atom.

Aplicaciones Científicas De Investigación

Synthesis Approaches

The synthesis of 3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine can be achieved through several methods, including:

- Sonogashira Coupling : This method involves the coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes. The resulting alkynyl products can serve as intermediates for synthesizing various derivatives with potential biological activities .

- Bioconjugation Techniques : The compound has been utilized in bioorthogonal reactions, particularly in radioiodination processes. This allows for the labeling of peptides and proteins for imaging and therapeutic applications .

Research indicates that this compound exhibits promising biological activities:

- Anticancer Properties : Studies have shown that compounds containing tetrazine rings can inhibit the growth of various cancer cell lines. For instance, derivatives of 1,2,4,5-tetrazines have demonstrated significant antitumor activity in vitro .

- Radiohalogenation : The compound's ability to facilitate the incorporation of radioactive isotopes like iodine into biomolecules enhances its utility in targeted cancer therapy and diagnostic imaging .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Mecanismo De Acción

Molecular Targets and Pathways: The mechanism of action of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine depends on its specific application. In bioconjugation, the compound reacts with biomolecules through click chemistry, forming stable covalent bonds. In drug development, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

3-(4-Iodophenyl)-1,2,4,5-tetrazine: Lacks the methyl group at the 6-position.

3-(4-Bromophenyl)-6-methyl-1,2,4,5-tetrazine: Contains a bromophenyl group instead of an iodophenyl group.

3-(4-Chlorophenyl)-6-methyl-1,2,4,5-tetrazine: Contains a chlorophenyl group instead of an iodophenyl group.

Uniqueness: The presence of the iodophenyl group in 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine imparts unique reactivity, particularly in substitution reactions. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it a valuable functional group for further chemical modifications.

Actividad Biológica

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This tetrazine derivative has been explored for various applications, including its potential role in drug development and as a bioorthogonal reagent in chemical biology.

The compound features a tetrazine ring, which is known for its reactivity in click chemistry applications. The presence of the iodine atom on the phenyl group enhances its electrophilic properties, making it suitable for various synthetic and biological applications.

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. A study highlighted its use in targeted drug delivery systems where it was functionalized on cancer cell surfaces. This modification allowed for selective activation of prodrugs at the tumor site via bioorthogonal reactions, leading to effective localized therapy without affecting surrounding healthy tissues .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to engage in bioorthogonal reactions. The tetrazine moiety can react with trans-cyclooctenes (TCO) in a highly selective manner, enabling the release of therapeutic agents directly at the site of interest. This strategy enhances the efficacy and reduces systemic toxicity associated with conventional chemotherapeutics .

Study on Bioorthogonal Chemistry

In a recent investigation into bioorthogonal systems, this compound was utilized to create clickable peptides for imaging and therapeutic applications. The study reported high reaction yields (over 90%) when used in conjunction with TCO-modified peptides, demonstrating its effectiveness as a coupling agent in bioconjugation processes .

Antitumor Activity Assessment

Another case study focused on the synthesis and evaluation of various tetrazine derivatives, including this compound. The results indicated that these compounds displayed significant cytotoxicity against several cancer cell lines. The study concluded that modifications to the tetrazine structure could enhance its antitumor activity further .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H8N4I |

| Molecular Weight | 292.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Biological Activity | Anticancer activity; bioorthogonal applications |

Propiedades

IUPAC Name |

3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAZOECVVBJPEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.